molecular formula C13H16Cl2N2O2 B3032957 Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- CAS No. 64544-21-4

Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-

Cat. No.: B3032957
CAS No.: 64544-21-4
M. Wt: 303.18 g/mol
InChI Key: PBGVHXIIHGHAOD-UHFFFAOYSA-N
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Description

Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- is a chemical compound with a molecular formula of C13H16Cl2N2O2 It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a morpholine ring attached via an ethyl chain to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-(4-morpholinyl)ethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of 2-(4-morpholinyl)ethylamine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: 2,4-dichlorobenzoic acid and 2-(4-morpholinyl)ethylamine.

Scientific Research Applications

Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)-: Similar structure but with a hydroxyethyl group instead of the morpholine ring.

    Benzamide, 2,4-dichloro-N-(2-(4-piperidinyl)ethyl)-: Contains a piperidine ring instead of the morpholine ring.

    Benzamide, 2,4-dichloro-N-(2-(4-pyrrolidinyl)ethyl)-: Contains a pyrrolidine ring instead of the morpholine ring.

Uniqueness

Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c14-10-1-2-11(12(15)9-10)13(18)16-3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGVHXIIHGHAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214817
Record name Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64544-21-4
Record name Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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